REACTION_CXSMILES
|
[BH4-].[Na+].[CH3:3][O:4][C:5]1[C:13]([O:14][CH3:15])=[CH:12][C:8]([C:9]([NH2:11])=[O:10])=[C:7]([N+:16]([O-])=O)[CH:6]=1>CO.[O-]S([O-])(=O)=O.[Cu+2]>[CH3:3][O:4][C:5]1[C:13]([O:14][CH3:15])=[CH:12][C:8]([C:9]([NH2:11])=[O:10])=[C:7]([NH2:16])[CH:6]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
1.58 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(C(=O)N)C=C1OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[O-]S(=O)(=O)[O-].[Cu+2]
|
Name
|
ice water
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=C(C(=O)N)C=C1OC)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |